molecular formula C11H7ClF3N B3031727 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole CAS No. 647824-83-7

1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole

Cat. No. B3031727
M. Wt: 245.63 g/mol
InChI Key: AOVXYABAQIPZPY-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole is a compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring of this pyrrole derivative suggests that it may exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a novel chloromethylation of pyrroles containing electron-withdrawing groups at the 2-position has been observed, leading to the formation of 4-chloromethyl compounds, which are versatile intermediates for further chemical transformations . Additionally, the palladium-catalyzed reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with polyfluoroarene has been described as an efficient method to generate polyfluoroaryl pyrrolo[1,2-a]quinolines . Although these methods do not directly describe the synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole, they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be significantly influenced by substituents. For example, the effect of a trifluoromethyl group on the molecular structure has been studied, showing that it can affect the aromaticity of the pyrrole ring and influence regioselective reactions . Structural characterization using techniques such as NMR, FT-IR, and single-crystal X-ray diffraction can provide detailed information about the geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. The presence of a trifluoromethyl group can lead to competitive mono- and dilithiation, allowing for selective preparation of carboxylated derivatives . Protecting groups such as the 2-chloroethyl and 2-phenylsulfonylethyl moieties can be used to safeguard the pyrrole nitrogen atom during synthetic procedures, which can then be removed to yield the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can impact the compound's reactivity and stability. For instance, the photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units have been explored, indicating potential applications in electronic devices . Additionally, the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces has been demonstrated, suggesting applications in material protection .

Scientific Research Applications

Electronically Intercommunicating Iron Centers

Research by Hildebrandt et al. (2011) in "Organometallics" explored novel pyrrole derivatives featuring iron centers. They synthesized diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole, investigating their electronic and structural properties, including electron delocalization and electrochemical characteristics. These compounds displayed remarkable electrochemical reversibility and high reduction potentials, indicating potential applications in electronic materials and organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).

Pyrrole Derivatives in Cancer Therapeutics

A study by Kuznietsova et al. (2019) in the "Journal of Drug Targeting" synthesized pyrrole derivatives as inhibitors of protein kinases like EGFR and VEGFR. These derivatives showed potential as competitive inhibitors and antioxidants, suggesting their use in anti-inflammatory, proapoptotic, and antitumor activities. This research highlights the relevance of pyrrole derivatives in developing new cancer therapies (Kuznietsova et al., 2019).

Anticancer Potential of Trifluoromethyl-functionalized Phosphonopyrrole

Olszewska et al. (2020) in "European journal of pharmacology" synthesized fluorinated pyrrole derivatives for potential anticancer applications. They found that these compounds inhibited cancer cell proliferation, induced apoptosis, and significantly reduced cancer cell migration rates. This research underlines the potential of trifluoromethyl-functionalized phosphonopyrrole in cancer treatment (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).

Highly Luminescent Polymers

Zhang and Tieke (2008) in "Macromolecules" discussed the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers exhibited strong fluorescence and high quantum yields, making them suitable for applications in materials science, particularly in the development of luminescent materials and electronic devices (Zhang & Tieke, 2008).

Regioflexible Functionalization Methods

Faigl et al. (2012) in "Tetrahedron" developed regioflexible methods for functionalizing 1-phenylpyrrole derivatives, including 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole. Their methodology enabled the creation of new multifunctionalized pyrrole derivatives, which could have implications in organic synthesis and the development of novel organic compounds (Faigl, Mátravölgyi, Deák, Holczbauer, Czugler, Balázs, & Hermecz, 2012).

Safety And Hazards

The safety data sheet for 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may be fatal if inhaled .

Future Directions

The future directions for the study and application of “1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole” and related compounds could involve further exploration of their biological activities and potential uses in medicinal chemistry .

properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXYABAQIPZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381630
Record name 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole

CAS RN

647824-83-7
Record name 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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